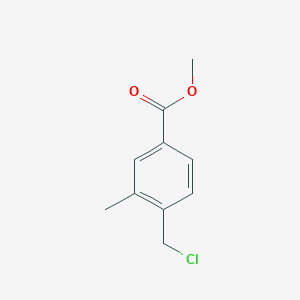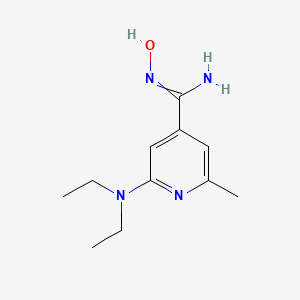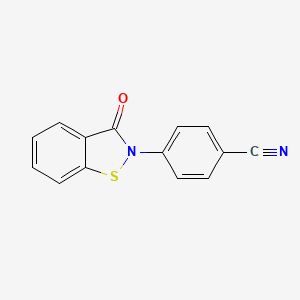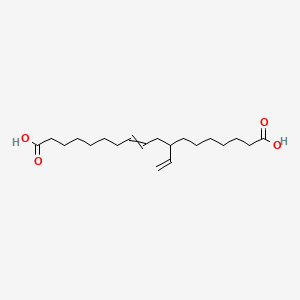
11-Ethenyloctadec-8-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Ethenyloctadec-8-enedioic acid is a long-chain unsaturated dicarboxylic acid with the molecular formula C20H34O4 It is characterized by the presence of an ethenyl group and a double bond within its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Ethenyloctadec-8-enedioic acid typically involves the functionalization of long-chain hydrocarbons. One common method is the oxidative cleavage of unsaturated fatty acids, such as oleic acid, followed by further functionalization to introduce the ethenyl group. The reaction conditions often include the use of strong oxidizing agents like potassium permanganate or ozone, followed by catalytic hydrogenation to achieve the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes using microbial fermentation. Specific strains of microorganisms, such as Candida tropicalis, can be engineered to convert renewable resources like oleic acid into the desired dicarboxylic acid. This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated dicarboxylic acids using hydrogenation catalysts such as palladium on carbon.
Substitution: The ethenyl group in the compound can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of saturated dicarboxylic acids.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
11-Ethenyloctadec-8-enedioic acid has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyamides and polyesters, contributing to the development of high-performance materials.
Biological Studies: The compound’s derivatives are studied for their potential antimicrobial and antifungal properties.
Industrial Applications: It serves as a precursor for the production of lubricants, plasticizers, and surfactants.
Mécanisme D'action
The mechanism of action of 11-Ethenyloctadec-8-enedioic acid involves its interaction with specific molecular targets, depending on its application. For instance, in polymer chemistry, the compound undergoes polymerization reactions to form long-chain polymers. In biological studies, its derivatives may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Octadec-9-enedioic acid: Another long-chain unsaturated dicarboxylic acid with similar structural features but lacking the ethenyl group.
1,18-Octadec-9-enedioic acid: A compound with a similar carbon chain length and double bond position but different functional groups.
Uniqueness: 11-Ethenyloctadec-8-enedioic acid is unique due to the presence of both an ethenyl group and a double bond within its carbon chain. This structural feature imparts distinct reactivity and potential for diverse applications compared to other similar compounds.
Propriétés
Numéro CAS |
114293-16-2 |
|---|---|
Formule moléculaire |
C20H34O4 |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
11-ethenyloctadec-8-enedioic acid |
InChI |
InChI=1S/C20H34O4/c1-2-18(15-11-8-9-13-17-20(23)24)14-10-6-4-3-5-7-12-16-19(21)22/h2,6,10,18H,1,3-5,7-9,11-17H2,(H,21,22)(H,23,24) |
Clé InChI |
DKCJKFHNHRGGHU-UHFFFAOYSA-N |
SMILES canonique |
C=CC(CCCCCCC(=O)O)CC=CCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


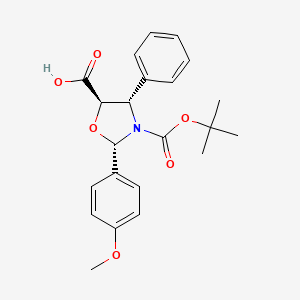
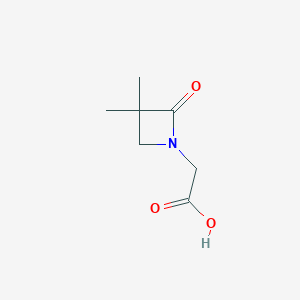
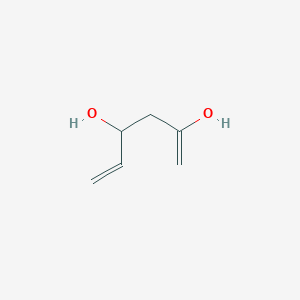

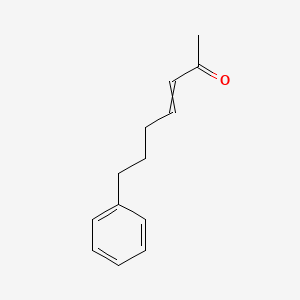
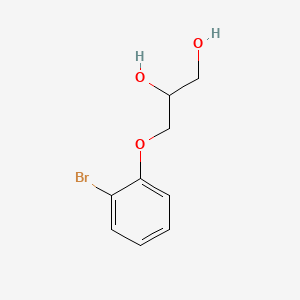
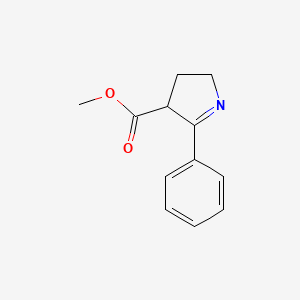
![methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B13973609.png)

![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13973615.png)

